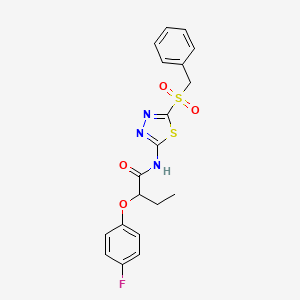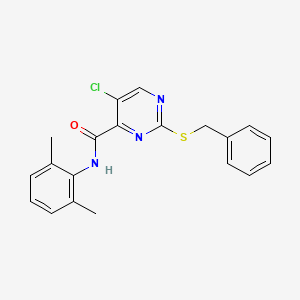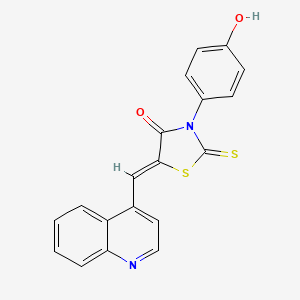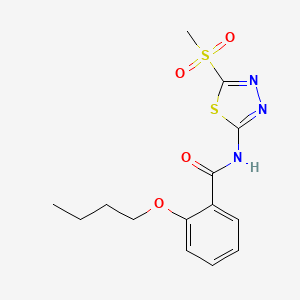![molecular formula C10H9N3O4S2 B12210557 (2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12210557.png)
(2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a thiadiazole ring, and a propenamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with appropriate reagents to form the thiadiazole ring.
Coupling reactions: The furan and thiadiazole rings are then coupled with a propenamide group through condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include furanones, amines, and substituted thiadiazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is explored for its potential use in materials science. Its unique properties could make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiadiazole rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: shares similarities with other compounds containing furan and thiadiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O4S2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O4S2/c1-19(15,16)10-13-12-9(18-10)11-8(14)5-4-7-3-2-6-17-7/h2-6H,1H3,(H,11,12,14)/b5-4+ |
InChI Key |
IMZVPQKEBOXJDS-SNAWJCMRSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(3-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12210474.png)
![2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone](/img/structure/B12210481.png)
![3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B12210483.png)

![3-chloro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12210497.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12210500.png)

![10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B12210510.png)

![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B12210517.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12210518.png)
![(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone](/img/structure/B12210546.png)

![9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12210553.png)
